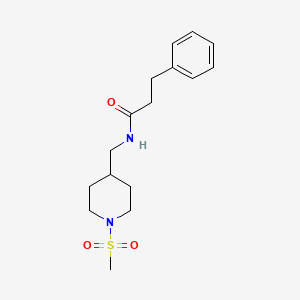

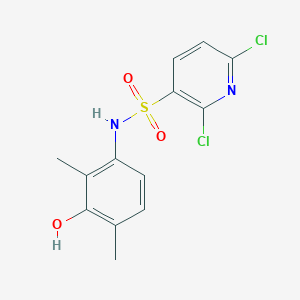

![molecular formula C16H13ClN2O3S2 B2871397 5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 681231-83-4](/img/structure/B2871397.png)

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of aromatic amide derivatives . These compounds are synthesized, purified, and structurally confirmed by spectroscopic methods . The exact method of synthesis for this specific compound is not available in the search results.科学的研究の応用

Synthesis and Structural Analysis

5-Chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a chemical compound with potential applications in various fields of research. One study focuses on the synthesis and crystal structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was synthesized and analyzed using single crystal X-ray diffraction, revealing its crystal and molecular structure and highlighting the importance of hydrogen bond interactions in stabilization (Prabhuswamy et al., 2016).

Anticancer Activity

Another significant area of research is the development of compounds for anticancer applications. A study synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including related carboxamide compounds. These compounds were tested for in vitro cytotoxicity against various cell lines, with some derivatives exhibiting notable inhibitory activity, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Antimicrobial Evaluation

The antimicrobial properties of related compounds have also been a focus of research. In one study, various thiophene-2-carboxamides were synthesized and subjected to antimicrobial evaluation, demonstrating the potential of these compounds in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Fluorescence Studies

Research into the fluorescence properties of similar carboxamides has been conducted, exploring their absorption and fluorescence spectra in different solvents. These studies are crucial for understanding the photophysical properties of these compounds, which can be applied in various scientific fields, including material science and bioimaging (Patil et al., 2011).

Nonlinear Optical Properties

Another study focused on the synthesis of pyrazole-thiophene-based amide derivatives and investigated their nonlinear optical (NLO) properties. These properties are essential for applications in photonics and optoelectronics (Kanwal et al., 2022).

作用機序

Target of Action

The primary target of this compound is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By interacting with this protein, the compound can influence the process of blood coagulation.

Mode of Action

It is known that the compound interacts with its target, coagulation factor x, in a specific manner . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound’s interaction with Coagulation Factor X affects the coagulation cascade, a biochemical pathway that leads to blood clot formation

Pharmacokinetics

It has been suggested that the compound has good oral bioavailability .

Result of Action

The result of the compound’s action is likely a change in the process of blood coagulation, due to its interaction with Coagulation Factor X . This could potentially lead to changes in the rate or extent of blood clot formation.

特性

IUPAC Name |

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c1-21-9-3-4-12(22-2)10(7-9)11-8-23-16(18-11)19-15(20)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMSIFNJQMUCEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

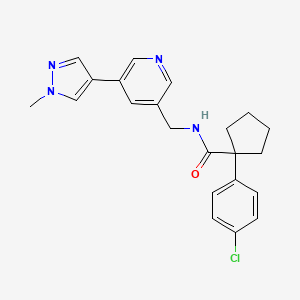

![4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2871318.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide](/img/structure/B2871322.png)

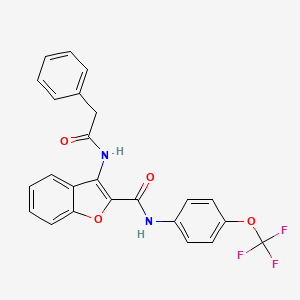

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2871324.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2871326.png)

![N-[3-[[(E)-3-Methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B2871328.png)

![3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871332.png)

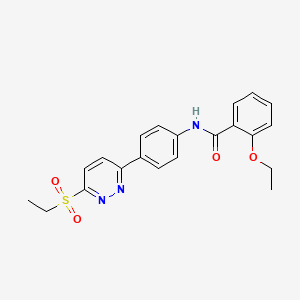

![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2871335.png)

![N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2871336.png)

![3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline](/img/structure/B2871337.png)